

# Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-methylpyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Bromo-4-methylpyrimidine

Cat. No.: B074025

[Get Quote](#)

## An In-depth Technical Guide to the Spectroscopic Data of **5-Bromo-4-methylpyrimidine**

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. **5-Bromo-4-methylpyrimidine** is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the prediction of its chemical behavior. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-4-methylpyrimidine**, along with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromo-4-methylpyrimidine**.

### <sup>1</sup>H NMR Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Bromo-4-methylpyrimidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.98	Singlet	1H	H-6
8.72	Singlet	1H	H-2
2.65	Singlet	3H	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

## <sup>13</sup>C NMR Data (Predicted)

Direct experimental <sup>13</sup>C NMR data for **5-Bromo-4-methylpyrimidine** is not readily available in the searched literature. However, based on the analysis of substituted pyrimidines and related heterocyclic systems, the following chemical shifts can be predicted.[1]

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **5-Bromo-4-methylpyrimidine**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~165-170	C-4	Carbon attached to nitrogen and the methyl group.
~158-162	C-2, C-6	Deshielded carbons adjacent to two nitrogen atoms.
~115-120	C-5	Carbon bearing the bromine atom, deshielded by the halogen.
~23-26	-CH <sub>3</sub>	Typical range for a methyl group on an aromatic ring.

Note: These are predicted values and may vary in experimental conditions.

## Infrared (IR) Spectroscopy Data

A specific IR spectrum for **5-Bromo-4-methylpyrimidine** is not available. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **5-Bromo-4-methylpyrimidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2975-2850	Medium-Weak	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1600-1550	Medium-Strong	C=N Stretch (pyrimidine ring)
~1500-1400	Medium-Strong	C=C Stretch (pyrimidine ring)
~1000-1200	Medium-Strong	C-Br Stretch

## Mass Spectrometry (MS) Data

The mass spectrum of **5-Bromo-4-methylpyrimidine** would be characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for **5-Bromo-4-methylpyrimidine**

m/z	Ion	Notes
172/174	[M] <sup>+</sup>	Molecular ion peak showing a characteristic ~1:1 ratio for the <sup>79</sup> Br and <sup>81</sup> Br isotopes.
173/175	[M+H] <sup>+</sup>	Protonated molecular ion, also with a ~1:1 isotopic pattern.
195/197	[M+Na] <sup>+</sup>	Sodium adduct, with a ~1:1 isotopic pattern.

Molecular Weight: 173.01 g/mol [\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures for pyrimidine derivatives and can be adapted for **5-Bromo-4-methylpyrimidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of purified **5-Bromo-4-methylpyrimidine**.
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Data Acquisition:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical acquisition parameters include:
    - Pulse angle: 30°
    - Acquisition time: 2-4 seconds
    - Relaxation delay: 1-2 seconds
    - Number of scans: 16-64
  - Reference the chemical shifts to the residual solvent peak ( $\text{CDCl}_3$ : 7.26 ppm).
- $^{13}\text{C}$  NMR Data Acquisition:
  - Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.
  - Typical acquisition parameters include:

- Pulse angle: 30-45°
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024-4096 (or more, due to the low natural abundance of  $^{13}\text{C}$ ).
  - Reference the chemical shifts to the solvent peak ( $\text{CDCl}_3$ : 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
  - For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
  - For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
  - Scan the sample over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.

## Mass Spectrometry (MS)

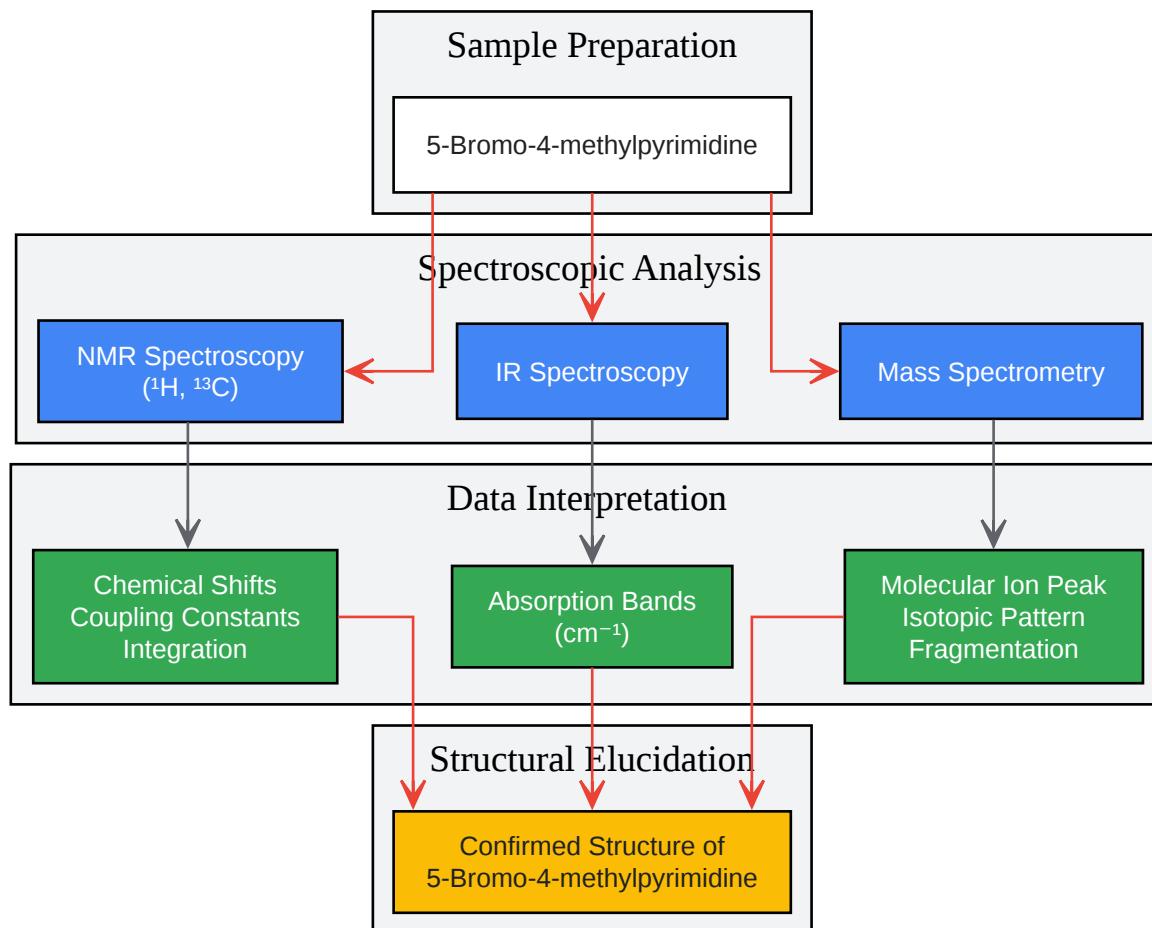
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

- Sample Preparation:
  - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (using Electrospray Ionization - ESI):
  - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
  - Set the ionization mode to positive electrospray ionization (ESI+).
  - Typical ESI conditions:
    - Capillary Voltage: 3-4 kV
    - Source Temperature: 100-150 °C
    - Desolvation Temperature: 300-400 °C
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
  - For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to determine the exact mass and confirm the elemental formula.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Bromo-4-methylpyrimidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Bromo-4-methylpyrimidine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 5-Bromo-4-methylpyrimidine | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 5-Bromo-4-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074025#spectroscopic-data-nmr-ir-ms-of-5-bromo-4-methylpyrimidine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)